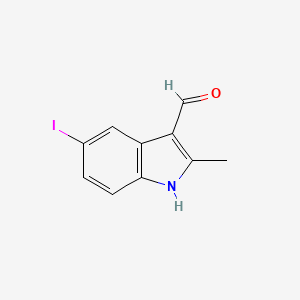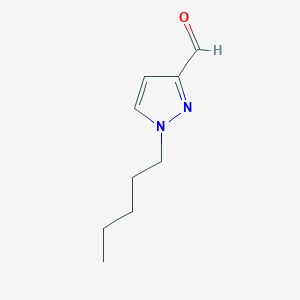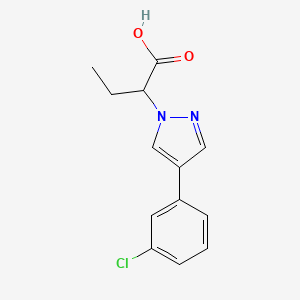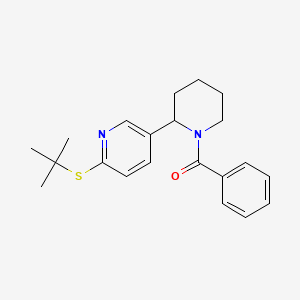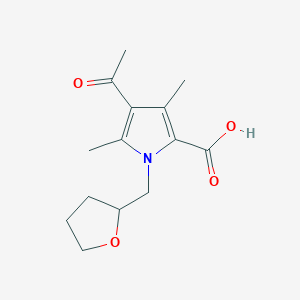
4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound It features a pyrrole ring substituted with acetyl, dimethyl, and tetrahydrofuran-2-ylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrrole Ring: Starting from a suitable precursor such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed through a Paal-Knorr synthesis or a Knorr pyrrole synthesis.
Substitution Reactions: Introduction of the acetyl, dimethyl, and tetrahydrofuran-2-ylmethyl groups can be achieved through various substitution reactions, using reagents like acetyl chloride, methyl iodide, and tetrahydrofuran-2-carboxaldehyde.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group could yield a carboxylic acid, while reduction of the carboxylic acid group could yield an alcohol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid would depend on its specific application.
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
4-acetyl-3,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO4/c1-8-12(10(3)16)9(2)15(13(8)14(17)18)7-11-5-4-6-19-11/h11H,4-7H2,1-3H3,(H,17,18) |
InChI 键 |
OZDYZBJBFOACIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=C1C(=O)C)C)CC2CCCO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


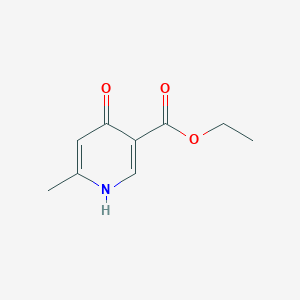
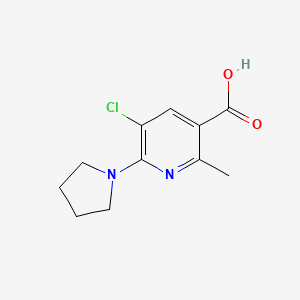
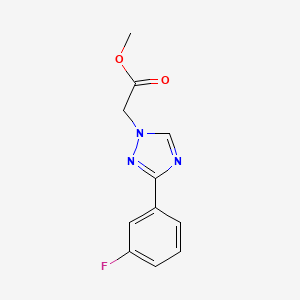
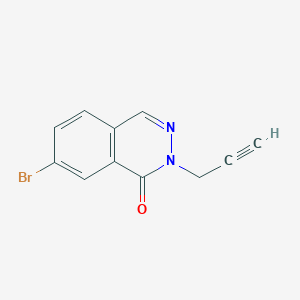
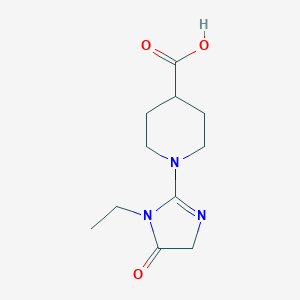
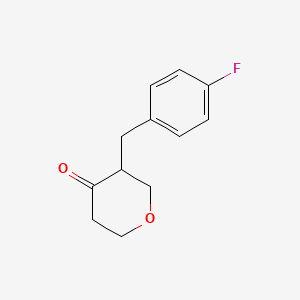

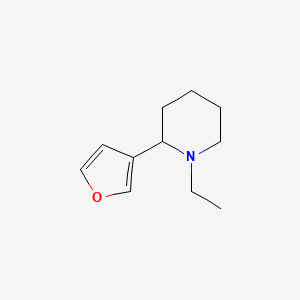
![Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11798943.png)
